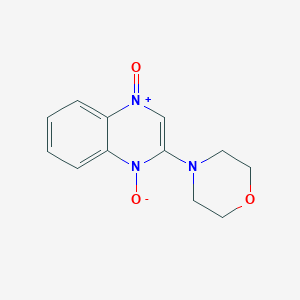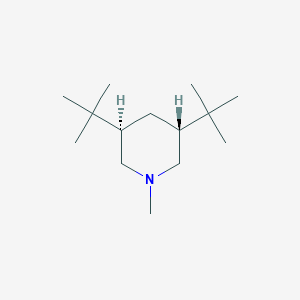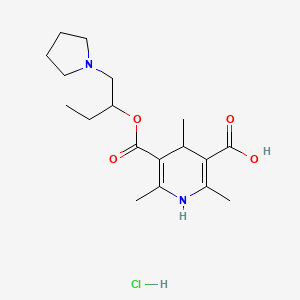
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is a derivative of pyridine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride involves several steps One common method involves the esterification of 3,5-pyridinedicarboxylic acid with ethanol in the presence of a catalystThe final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and substitution reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, particularly involving the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various physiological effects, such as the reduction of blood pressure in the case of cardiovascular applications .
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another pyridine derivative used as a calcium channel blocker.
Nicardipine: Similar in structure and function, used for its vasodilatory effects.
Nisoldipine: A dihydropyridine calcium channel blocker with similar applications.
Uniqueness
What sets 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride apart is its specific structure, which allows for unique interactions with molecular targets. This uniqueness contributes to its distinct therapeutic and industrial applications.
Propiedades
Número CAS |
65238-77-9 |
|---|---|
Fórmula molecular |
C18H29ClN2O4 |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-5-(1-pyrrolidin-1-ylbutan-2-yloxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-5-14(10-20-8-6-7-9-20)24-18(23)16-11(2)15(17(21)22)12(3)19-13(16)4;/h11,14,19H,5-10H2,1-4H3,(H,21,22);1H |
Clave InChI |
VCQZFRZPGOXKQE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN1CCCC1)OC(=O)C2=C(NC(=C(C2C)C(=O)O)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)
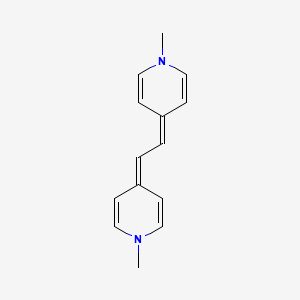
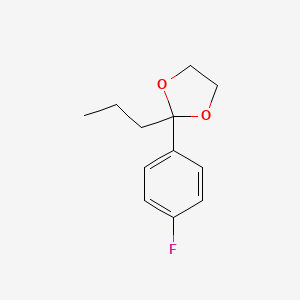
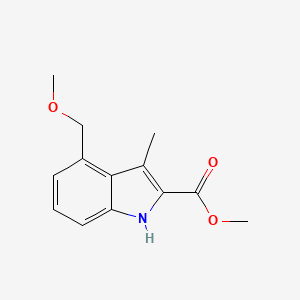
![12-Azabicyclo[9.2.1]tetradec-1(14)-en-13-one](/img/structure/B14492324.png)
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
